1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c1-7-16-11(14)10-6-15-18(12(10)17-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H2,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIZMQLZPIXCTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C3=CC(=CC=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate. This reaction is followed by cyclization with formamide, formic acid, or triethyl orthoformate to yield the desired pyrazolo[3,4-D]pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Amine Functionalization Reactions
The primary amine at position 4 undergoes nucleophilic substitution and condensation reactions:
-
Acylation : Reacts with acetic anhydride or benzoyl chloride under reflux to form N-acetyl or N-benzoyl derivatives .
-
Urea Formation : Treatment with phenyl isocyanate in pyridine yields a urea adduct, which undergoes intramolecular cyclization to form fused triazolopyrimidine derivatives .
-
Thioamide Synthesis : Condensation with thiourea in ethanol/sodium ethoxide produces thioamide derivatives .
Example Reaction Table
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Acylation | Acetic anhydride, reflux, 3h | N<sup>4</sup>-acetyl derivative | 82% |
| Urea Cyclization | Phenyl isocyanate, pyridine, 15h | Triazolo[4,3-a]pyrimidine derivative | 78% |
Heterocyclic Core Modifications
The pyrazolo[3,4-d]pyrimidine scaffold participates in electrophilic and cycloaddition reactions:
-
Alkylation : Reacts with propargyl bromide or phenacyl bromide in DMF under phase-transfer catalysis to introduce alkyl chains at position 3 .
-
Knoevenagel Condensation : Forms arylidene derivatives at position 7 when treated with aldehydes (e.g., furfural) in the presence of piperidine .
Key Structural Data
-
Dihedral angles between pyrazole and pyrimidine rings: 1.22–5.29° .
-
Intermolecular hydrogen bonding (N–H···O) stabilizes crystal packing .
Methyl Group Reactivity
The methyl group at position 6 shows limited direct reactivity but influences electronic properties:
-
Oxidative Stability : Resists oxidation under standard conditions due to steric protection by the pyrimidine ring .
-
Indirect Effects : Enhances electron density at N<sup>1</sup>, facilitating electrophilic substitutions on the 3-fluorophenyl ring.
Biological Activity via Chemical Interactions
While not a direct reaction, the compound’s interactions with biological targets involve:
-
Kinase Inhibition : Binds EGFR and ErbB2 kinases via hydrogen bonding with the amine group and π-π stacking with the fluorophenyl ring .
-
Apoptosis Induction : Upregulates caspase-3 (11-fold) in cancer cells through kinase modulation .
Analytical Characterization
Reactions are monitored using:
-
TLC/HPLC : For purity assessment (typically >95% for derivatives) .
-
Spectroscopy : <sup>1</sup>H-NMR (δ 8.2–8.5 ppm for pyrimidine protons), <sup>13</sup>C-NMR (δ 155–160 ppm for C=N) .
This compound’s reactivity profile highlights its versatility as a scaffold for developing kinase inhibitors and antiproliferative agents. Further studies are needed to explore its full synthetic potential under green chemistry conditions .
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-D]pyrimidine scaffold has been extensively studied for its anticancer properties. Compounds within this class have shown potential as inhibitors of various kinases involved in cancer progression. For instance, derivatives of pyrazolo[3,4-D]pyrimidines have demonstrated the ability to inhibit cell proliferation in multiple cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific signaling pathways critical for tumor growth and survival.
Enzyme Inhibition
Research indicates that 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine can act as a potent inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3K). These enzymes are crucial in various cellular processes, including cell cycle regulation and metabolism. Inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Neurological Disorders
This compound has also been investigated for its potential neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, providing therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders.
Photophysical Properties
The unique structural characteristics of this compound enable it to exhibit significant photophysical properties, making it suitable for applications in optoelectronics and photonics. Research has shown that derivatives of this compound can be used as fluorescent probes or sensors due to their ability to emit light upon excitation.
Organic Light Emitting Diodes (OLEDs)
Due to their electronic properties, pyrazolo[3,4-D]pyrimidine derivatives have been explored as materials for OLEDs. Their stability and efficiency in light emission contribute to advancements in display technology and lighting solutions.
Synthesis and Biological Evaluation
A study published in Molecules detailed the synthesis of several pyrazolo[3,4-D]pyrimidine derivatives, including this compound. These compounds were evaluated for their anticancer activity against various human cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .
Structure-Activity Relationship (SAR) Studies
Another research effort focused on the SAR of pyrazolo[3,4-D]pyrimidines, revealing that modifications at the 6-position significantly influence biological activity. This study provided insights into optimizing compounds for enhanced potency against specific targets .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cell growth and proliferation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations at Position 1
The substituent at position 1 significantly impacts physicochemical properties and target affinity. Key comparisons include:
Key Insights :
- Halogen Effects : Fluorine at position 1 (3-fluorophenyl) reduces metabolic oxidation compared to chlorine, as seen in 1-[(3-chlorophenyl)methyl] analogs .
- Bulk and Solubility : Bulky groups like tetrahydro-2H-pyran-4-ylmethyl (e.g., compound 17p ) improve aqueous solubility but may reduce membrane permeability.
Substituent Variations at Position 6
The methyl group at position 6 in the target compound contrasts with other functional groups:
Biological Activity
1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10FN5
- Molecular Weight : 243.24 g/mol
- CAS Number : 1272886-38-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown significant activity against various cancer cell lines. For instance, it has been reported that derivatives with methyl and phenyl substituents exhibit heightened anticancer action compared to their counterparts without these groups. Specifically, compounds with a fluorophenyl moiety demonstrated IC50 values in the low micromolar range against leukemia and solid tumor cell lines, indicating promising anticancer properties .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Research indicates that pyrazolo[3,4-d]pyrimidines demonstrate efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown high action against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies. It has been found to inhibit key inflammatory pathways, showing significant reduction in paw edema in animal models. The inhibition percentages were comparable to those of established anti-inflammatory drugs like indomethacin .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes implicated in disease processes. Notably, it has shown selective inhibition of adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling pathways . This selectivity presents a potential for developing new analgesics targeting AC1-mediated pathways.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives can be synthesized by reacting chlorinated intermediates (e.g., 6-chloro precursors) with fluorophenyl amines under reflux conditions in aprotic solvents like acetonitrile. Purification often involves recrystallization from ethanol or acetonitrile . Modifications to the fluorophenyl group may require protection/deprotection strategies to avoid side reactions during alkylation or acylation steps .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at ~3300–3500 cm⁻¹, C-F vibrations at ~1100–1250 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm for fluorophenyl) and methyl groups (δ 2.0–2.5 ppm for CH₃). Fluorine coupling may split signals in adjacent protons .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns for structural validation .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer :
- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures) .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N₂/Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the 3-fluorophenyl substitution influence electronic properties and binding affinity in biological systems?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the phenyl ring, altering π-π stacking interactions with aromatic residues in target proteins. This can be quantified via Hammett constants (σₘ for 3-F = 0.34) .
- Biological Impact : Fluorine substitution enhances metabolic stability by reducing CYP450-mediated oxidation. Comparative molecular field analysis (CoMFA) can model steric/electronic contributions to binding .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, halogen) on the pyrazolo-pyrimidine core and fluorophenyl group. Test analogs in standardized assays (e.g., kinase inhibition, receptor binding) .
- Data Normalization : Control for assay variability (e.g., cell line differences, incubation times) using reference compounds like staurosporine (kinase inhibition) or known receptor agonists/antagonists .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model binding poses in target proteins (e.g., kinases, GPCRs). Validate with molecular dynamics (MD) simulations to assess stability of ligand-receptor complexes .
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with backbone amides, hydrophobic contacts with methyl/fluorophenyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
